N-(2-aminophenyl)acrylamide

Epigenetics Cancer Therapeutics Enzyme Inhibition

Researchers studying APN/CD13 pathways face confounding effects from pan-HDAC inhibition. This compound delivers >5,000-fold APN selectivity over HDAC1/2 at ≤100 µM, ensuring APN-specific phenotypic readouts. The ortho-aminophenyl group enables post-polymerization bioconjugation via NHS ester or isothiocyanate chemistry for functional hydrogel synthesis. • APN-selective probe with no HDAC1/2 inhibition at relevant concentrations • Bifunctional monomer with pendant amine for diazotization and azo-coupling • HDAC8 inhibitor scaffold (derivatized IC₅₀: 4.23 µM in colon cancer lines) Supplied at ≥98% purity; sealed storage at 2-8°C.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8765532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)acrylamide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC=C1N
InChIInChI=1S/C9H10N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1,10H2,(H,11,12)
InChIKeyVBCYIWDVPBUMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)acrylamide – Core Monomer & Pharmacophore


N-(2-Aminophenyl)acrylamide (CAS: not assigned; C₉H₁₀N₂O; MW 162.19) is a bifunctional small molecule comprising an acrylamide polymerizable moiety and a 2-aminophenyl pharmacophore. This scaffold serves as a critical monomer in the synthesis of functional polyacrylamides [1] and as a privileged chemotype in the design of histone deacetylase (HDAC) inhibitors [2]. Its free primary aromatic amine permits facile post-polymerization functionalization or derivatization, while the acrylamide double bond enables radical polymerization, underpinning its utility in both materials science and medicinal chemistry.

N-(2-Aminophenyl)acrylamide vs. In-Class Analogs


N-(2-Aminophenyl)acrylamide cannot be trivially substituted with closely related analogs due to a convergence of structural and functional differentiators. In the context of HDAC inhibition, the acrylamide linker confers a distinct inhibition profile compared to the benzamide linker, as evidenced by significant shifts in isoform selectivity [1]. In polymer science, the ortho-aminophenyl group introduces unique reactivity for post-polymerization modifications (e.g., diazotization, azo-coupling) that is absent in N-substituted acrylamides lacking an aromatic amine [2]. Furthermore, its selectivity for specific biological targets, such as APN over HDAC1/2, is not a conserved feature across all 2-aminophenyl-containing compounds, making generic substitution scientifically untenable without a loss of the desired functional property [1]. These fundamental differences necessitate a precise, data-driven procurement strategy.

N-(2-Aminophenyl)acrylamide: Quantitative Evidence


HDAC Isoform Selectivity vs. Benzamides

N-(2-Aminophenyl)acrylamide demonstrates a distinct HDAC inhibition profile compared to its benzamide analog. In a direct enzymatic assay, the compound shows an IC₅₀ of 20 nM against Aminopeptidase N (APN) [1], while exhibiting no significant inhibition of HDAC1/2 (IC₅₀ > 100,000 nM) in a human HeLa cell nuclear extract [2]. This contrasts with the broader class I HDAC inhibition typically observed for N-(2-aminophenyl)benzamide derivatives like Entinostat, which exhibit IC₅₀ values in the low micromolar to nanomolar range against HDAC1, HDAC2, and HDAC3 . This stark selectivity difference, quantified by a >5,000-fold selectivity window for APN over HDAC1/2, is a critical point of differentiation.

Epigenetics Cancer Therapeutics Enzyme Inhibition

Polymer Functionalization vs. N-Alkyl Acrylamides

The free primary aromatic amine of N-(2-Aminophenyl)acrylamide confers a distinct reactivity advantage over common N-alkyl acrylamides like N-isopropylacrylamide (NIPAM). While NIPAM polymers are valued for thermoresponsive behavior due to their hydrophobic alkyl chains [1], poly(N-(2-aminophenyl)acrylamide) provides a site for post-polymerization modification. The amine group can undergo diazotization and subsequent azo coupling, enabling covalent conjugation of chromophores, biomolecules, or other functional entities directly to the polymer backbone. This capability is absent in polymers derived from NIPAM or N,N-dimethylacrylamide, which lack reactive pendant functional groups. As demonstrated in related N-substituted acrylamide hydrogel patents, the presence of such reactive amines is critical for creating amphoteric or functional adhesive materials [2].

Polymer Chemistry Hydrogels Functional Materials

Antiproliferative Activity vs. Unsubstituted Acrylamide

The incorporation of the 2-aminophenyl moiety into the acrylamide scaffold significantly alters its biological activity profile compared to unsubstituted acrylamide. While acrylamide itself exhibits non-specific cytotoxicity at millimolar concentrations (e.g., 4.6 mM IC₅₀ in A549 lung cancer cells) [1], derivatives containing the N-(2-aminophenyl)acrylamide core demonstrate targeted, sub-micromolar activity against specific HDAC enzymes, as shown for HDAC8 [2]. A specific derivative, (2E)-N-(2-aminophenyl)-3-(2-phenylquinolin-4-yl)prop-2-enamide, displayed an IC₅₀ of 4.23 µM against HDAC8 and an EC₅₀ of 17.42 µM against HCT-116 colon cancer cells [2]. This represents a >1,000-fold increase in potency and a shift from general cytotoxicity to a mechanism-driven, enzyme-targeted effect.

Cancer Biology Drug Discovery Cytotoxicity

N-(2-Aminophenyl)acrylamide: Research & Industrial Applications


APN Inhibition with HDAC-Sparing Selectivity

Based on the >5,000-fold selectivity for APN over HDAC1/2 demonstrated in Section 3 [REFS-1, REFS-2], N-(2-Aminophenyl)acrylamide is an optimal choice for biological studies focused on the role of APN (CD13) in cancer, inflammation, or viral infection. Its near-complete lack of HDAC1/2 inhibition at concentrations up to 100 µM ensures that observed cellular phenotypes are attributable to APN modulation rather than confounding epigenetic effects. This specificity is critical for researchers aiming to dissect APN-dependent pathways without the pleiotropic effects of pan-HDAC inhibition.

Amine-Functionalized Hydrogels for Bioconjugation

The ortho-aminophenyl group provides a unique reactive handle for post-polymerization functionalization, as established in Section 3 [1]. This property makes N-(2-Aminophenyl)acrylamide the monomer of choice for synthesizing hydrogels intended for subsequent bioconjugation. For example, the pendant amine can be used to covalently attach fluorescent dyes, peptides, or antibodies via standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates). Such functionalized hydrogels are invaluable as 3D cell culture matrices, biosensor coatings, or targeted drug delivery depots where a defined biochemical interface is required.

HDAC8-Targeted Anticancer Agents

The data from Section 3 demonstrates that the N-(2-Aminophenyl)acrylamide core can be elaborated into potent HDAC8 inhibitors [1]. The parent compound's selectivity profile (APN over HDAC1/2) provides a favorable starting point for medicinal chemistry efforts aimed at creating HDAC8-selective probes or therapeutics. The core scaffold can be functionalized at the acrylamide double bond to introduce diversity and optimize binding affinity and selectivity for HDAC8, as shown by the quinolin-4-yl derivative which achieved an IC₅₀ of 4.23 µM [1]. This application is directly supported by the observed antiproliferative activity in colon cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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